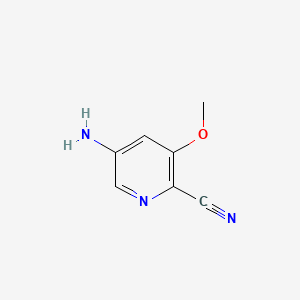

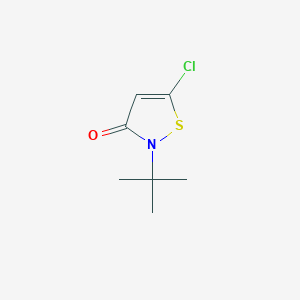

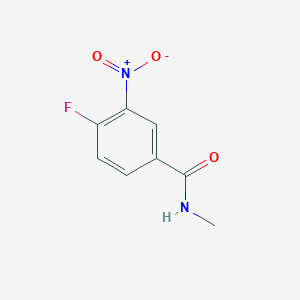

![molecular formula C6H11NO4 B1343127 4-[(2-羟乙基)氨基]-4-氧代丁酸 CAS No. 147578-52-7](/img/structure/B1343127.png)

4-[(2-羟乙基)氨基]-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is structurally related to several compounds studied for their chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, indicating a potential interest in the chemical behavior and applications of such derivatives.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including [2 + 2]-photocycloaddition, ring opening, Hofmann rearrangement, and nitrogen protection as described in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . Additionally, a copper-catalyzed cross-coupling reaction has been employed to synthesize a surfactant containing a 4-oxobutanoic acid derivative . These methods suggest possible synthetic routes that could be adapted for the synthesis of "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. Single crystal X-ray diffraction studies have revealed the crystalline systems and space groups of similar compounds, such as a monoclinic crystalline system with a non-centrosymmetric space group P21/C and a triclinic unit cell in the P-1 space group . These studies provide insights into the molecular geometry and potential intermolecular interactions that could be expected for "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid."

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, 4-amino-5-hexynoic acid acts as a potent inhibitor of tetrapyrrole biosynthesis in plants , indicating that the amino and oxo functional groups in the 4-oxobutanoic acid derivatives can interact with biological systems. The inhibitory activity of 4-substituted 2,4-dioxobutanoic acids on glycolic acid oxidase also demonstrates the potential reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid" have been characterized. For example, the thermal stability, melting points, and absorption wavelengths of these compounds have been determined using techniques like TGA, DTA, and UV-Vis spectrophotometry . Additionally, the presence of functional groups and hydrogen bonds has been confirmed by FT-IR spectroscopy . These properties are crucial for understanding the behavior of "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid" in various environments and applications.

科学研究应用

分子对接和光谱研究

4-[(2-羟乙基)氨基]-4-氧代丁酸及其衍生物一直是光谱和结构研究的主题,以阐明它们的分子特性和潜在应用。例如,类似化合物的分子对接、振动、结构、电子和光学研究表明它们在键合方面具有潜力,由于它们的偶极矩和第一个超极化率,表明具有生物活性并适用于非线性光学材料。这表明可以探索4-[(2-羟乙基)氨基]-4-氧代丁酸的衍生物在药理学重要性和材料科学应用方面的应用 (Vanasundari et al., 2018)。

在糖尿病实验模型中的作用

涉及琥珀酰胺酸衍生物4-((苄氧基)氨基)-2-羟基-4-氧代丁酸的研究表明其作为胰岛素促分泌剂治疗非胰岛素依赖型糖尿病的潜力。在研究中,该化合物对链脲佐菌素-烟酰胺诱导的2型糖尿病模型大鼠的血浆葡萄糖、血清胰岛素和脂质谱表现出显着影响,表明其在管理2型糖尿病中的作用 (Khurana et al., 2018)。

老年痴呆症的合成和光学性质

衍生物的合成和光学性质已被探索用于检测β-淀粉样蛋白聚集体,这是老年痴呆症的标志。由衍生物合成的β-淀粉样蛋白的新型荧光探针在体外显示出对Aβ(1-40)聚集体的高结合亲和力,为老年痴呆症的分子诊断提供了一个有力的工具 (Fa et al., 2015)。

酶活性测定中的分析应用

衍生自4-[(2-羟乙基)氨基]-4-氧代丁酸的化合物已用于测定酶活性的测定中,证明了它们在生化研究中的用途。例如,相关化合物D-犬尿氨酸通过转化为犬尿酸来测定D-氨基酸氧化酶活性,犬尿酸在锌离子存在下会发出荧光。该方法提供了一种评估生物样品中酶活性的方法,突出了这些衍生物的分析应用 (Song et al., 2010)。

属性

IUPAC Name |

4-(2-hydroxyethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-4-3-7-5(9)1-2-6(10)11/h8H,1-4H2,(H,7,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIXHLZKJCLQJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604084 |

Source

|

| Record name | 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |

CAS RN |

147578-52-7 |

Source

|

| Record name | 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

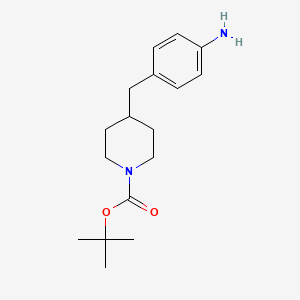

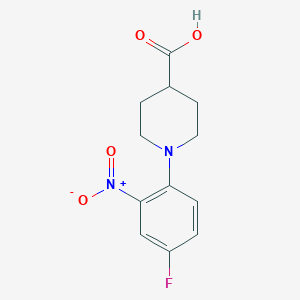

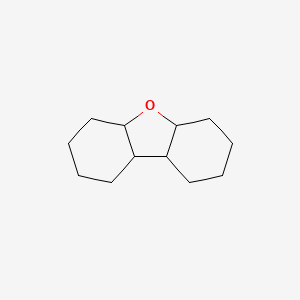

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)